molecular formula C10H5BrFNO2 B12956131 4-Bromo-6-fluoroquinoline-2-carboxylic acid

4-Bromo-6-fluoroquinoline-2-carboxylic acid

Cat. No.: B12956131
M. Wt: 270.05 g/mol
InChI Key: RZWHPTUEUBKGDF-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoroquinoline-2-carboxylic acid is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoroquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . This reaction forms the quinoline ring system with the desired substituents.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Cross-Coupling: Palladium catalysts and organoboron reagents are used under mild conditions.

Major Products Formed

    Substitution: Formation of various substituted quinolines.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinolines.

    Cross-Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Bromo-6-fluoroquinoline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester
  • 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester
  • 8-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester
  • 7-Fluoroquinoline-3-carboxylic acid
  • 8-Fluoroquinoline-3-carboxylic acid

Uniqueness

4-Bromo-6-fluoroquinoline-2-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which enhance its chemical reactivity and biological activity. This dual substitution pattern is less common and provides distinct properties compared to other quinoline derivatives.

Properties

Molecular Formula

C10H5BrFNO2

Molecular Weight

270.05 g/mol

IUPAC Name

4-bromo-6-fluoroquinoline-2-carboxylic acid

InChI

InChI=1S/C10H5BrFNO2/c11-7-4-9(10(14)15)13-8-2-1-5(12)3-6(7)8/h1-4H,(H,14,15)

InChI Key

RZWHPTUEUBKGDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CC(=N2)C(=O)O)Br

Origin of Product

United States

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